molecular formula C11H20N2 B15466706 2,5-di(butan-2-yl)-1H-imidazole CAS No. 55705-22-1

2,5-di(butan-2-yl)-1H-imidazole

カタログ番号: B15466706
CAS番号: 55705-22-1
分子量: 180.29 g/mol
InChIキー: DWSYJUFPJSRPIP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-di(butan-2-yl)-1H-imidazole is a high-purity organic compound belonging to the imidazole class, a heterocyclic structure of significant importance in medicinal and pharmaceutical chemistry . Heterocycles like imidazole are fundamental building blocks in over 90% of new drugs, making this compound a valuable scaffold for developing novel bioactive molecules . Its structure, featuring nitrogen atoms at the 1 and 3 positions of the five-membered ring and branched butyl groups at the 2 and 5 positions, offers unique steric and electronic properties for structure-activity relationship (SAR) studies. This compound is intended for research applications only. Potential areas of investigation include serving as a key intermediate in the synthesis of more complex pharmaceutical agents, such as antiviral or cardiovascular drugs, given that similar imidazole-based structures are known to act as enzyme inhibitors . Researchers can utilize it to explore its mechanism of action in various biochemical assays or as a precursor in catalytic synthesis methods for creating libraries of diverse heterocyclic compounds . Strictly for research use, this product is not intended for diagnostic, therapeutic, or any personal use.

特性

CAS番号

55705-22-1

分子式

C11H20N2

分子量

180.29 g/mol

IUPAC名

2,5-di(butan-2-yl)-1H-imidazole

InChI

InChI=1S/C11H20N2/c1-5-8(3)10-7-12-11(13-10)9(4)6-2/h7-9H,5-6H2,1-4H3,(H,12,13)

InChIキー

DWSYJUFPJSRPIP-UHFFFAOYSA-N

正規SMILES

CCC(C)C1=CN=C(N1)C(C)CC

製品の起源

United States

類似化合物との比較

Structural and Electronic Comparisons

Substituent Effects :

  • 2,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1): This compound () incorporates phenyl-substituted imidazole moieties linked to a triazole core. The aromatic phenyl groups enhance π-π stacking interactions, making it suitable for applications in coordination polymers or optoelectronics. In contrast, the aliphatic butan-2-yl groups in 2,5-di(butan-2-yl)-1H-imidazole increase lipophilicity, favoring solubility in non-polar solvents .

Electronic Properties :

  • (2,5)-1H-Imidazole Derivatives : highlights that (2,5)-substituted imidazoles exhibit reduced metabolic stability compared to para-substituted phenyl rings or other heterocycles like oxadiazoles. However, bulky alkyl groups like butan-2-yl may shield the imidazole ring from oxidative enzymes, mitigating this drawback .
Physicochemical Properties
Compound Substituents Solubility Trends Key Applications References
2,5-Di(butan-2-yl)-1H-imidazole Aliphatic (butan-2-yl) High lipophilicity Drug delivery, hydrophobic coatings Inferred
2,5-Diiodo-1H-imidazole Halogen (iodine) Polar solvents Halogenation reactions, radiopharmaceuticals
2-Benzyl-4,5-dihydro-1H-imidazole Benzyl (non-aromatic) Moderate polarity Catalysis, ionic liquids
Imidazo[4,5-b]pyridines Fused pyridine ring Enhanced aromaticity Anticancer, antiviral agents

Q & A

Q. What are the recommended synthetic routes for 2,5-di(butan-2-yl)-1H-imidazole, and how can enantiomeric purity be controlled?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 1,2-dicarbonyl precursors with ammonium acetate and substituted alcohols. For stereochemical control, use enantiopure (2R)- or (2S)-butan-2-ol, as demonstrated in analogous imidazole ester syntheses . Key steps include:
  • Reagent preparation : Generate acid chlorides (e.g., (Z)-dodec-5-enoyl chloride) using thionyl chloride.
  • Coupling : React with enantiopure butan-2-ol in anhydrous benzene under reflux (1 hour), followed by purification via acid/base washes to remove unreacted reagents .
  • Purity assessment : Use HPLC with a C18 column and UV detection (λ = 210–220 nm) to verify enantiomeric ratios (e.g., 85% purity for (2S)-enantiomers) .

Table 1 : Synthesis Parameters for Butan-2-yl Imidazole Derivatives

StepConditionsYield/PurityReference
Acid chloride prepThionyl chloride, 60°C, 2 hr>90% conversion
EsterificationBenzene, reflux, 1 hr75–85% HPLC purity
Purification5% HCl/10% NaOH washesRemoves pyridine

Q. How can the structure of 2,5-di(butan-2-yl)-1H-imidazole be rigorously characterized?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Assign proton environments using 1^1H and 13^{13}C NMR. For example, butan-2-yl methyl groups appear as doublets (δ 0.8–1.2 ppm), while imidazole protons resonate at δ 7.0–7.5 ppm .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry. High-resolution data (e.g., <1 Å) ensures accurate bond-length and angle measurements .
  • Mass spectrometry : Confirm molecular weight via HRMS (e.g., ESI+ mode, [M+H+^+] expected at m/z 223.2).

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Design dose-response assays inspired by pheromone studies:
  • Field testing : Use rubber dispensers loaded with 50 µl of the compound in Delta traps to assess insect attraction (e.g., Zygaenidae species) .
  • Controls : Include racemic mixtures (e.g., EFETOV-2) and solvent-free blanks to isolate enantiomer-specific effects .
  • Data collection : Monitor trap catches over 7–14 days; analyze using ANOVA to compare enantiomer efficacy .

Advanced Research Questions

Q. How can experimental design address contradictions in bioactivity data between enantiomers?

  • Methodological Answer : Example contradiction: (2S)-enantiomers may attract specific insects (e.g., Adscita geryon), while (2R)-forms show no activity . To resolve:
  • Hypothesis testing : Use molecular docking to compare enantiomer interactions with pheromone-binding proteins (e.g., AutoDock Vina).
  • Chiral chromatography : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) to rule out contamination .
  • Field replication : Repeat trials across multiple seasons to account for environmental variability .

Q. What computational strategies predict the compound’s reactivity in metal coordination or catalysis?

  • Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to:
  • Optimize geometry : Confirm imidazole nitrogen lone-pair orientation for metal binding .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., N3 position for coordination) .
  • Reactivity scoring : Compare frontier orbitals (HOMO/LUMO) with known catalysts (e.g., imidazole-based Ir3+^{3+} complexes) .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • Methodological Answer :
  • LC-MS/MS : Use a Q-TOF mass spectrometer to detect trace byproducts (e.g., oxidation at imidazole C4) .
  • Stability testing : Store samples under inert gas (N2_2) at -20°C to prevent hydrolysis; monitor via TLC (Rf_f shifts indicate degradation) .
  • Process optimization : Replace benzene with toluene (less toxic) and reduce reflux time to minimize side reactions .

Contradiction Analysis and Resolution

Q. Why might 2,5-di(butan-2-yl)-1H-imidazole show species-specific bioactivity despite structural similarity to active pheromones?

  • Methodological Answer : Structural nuances matter:
  • Chain length : Analogous hexadec-9-enoate esters failed to attract insects, suggesting alkyl chain length is critical .
  • Stereoelectronic effects : Methyl branching in butan-2-yl groups may hinder receptor binding vs. linear analogs .
  • Validation : Synthesize analogs with varying chain lengths (C12 vs. C16) and test in electrophysiological assays (e.g., single-sensillum recordings) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。